6-Nitrobenz(a)pyrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitrobenzo[a]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMAFYSZGOFZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=CC=CC(=C54)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075083 | |
| Record name | Benzo[a]pyrene, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Limited solubility in toluene and benzene | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-yellow needles, recrystallzed from benzene; yellow crystalline solid; orange crystals | |
CAS No. |
63041-90-7 | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitrobenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene, 6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitrobenzo[a]pyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITROBENZO(A)PYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2BFP66YG1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
250.5-251 °C; 255-256 °C, Melting point: 260 °C (certified purity) | |
| Record name | 6-Nitrobenzo[a]pyrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context and Research Evolution of 6 Nitrobenz a Pyrene Studies
Early Discoveries and Initial Academic Characterization of 6-Nitrobenz(a)pyrene
The initial synthesis of this compound is attributed to Windaus and Rennhak in 1937. Their method involved the nitration of benzo(a)pyrene using aqueous nitric acid, typically in the presence of acetic acid or a mixture of benzene (B151609) and acetic acid. iarc.frnih.goviarc.fr Subsequent academic characterization has focused on its physical and chemical properties. Spectroscopic techniques, including ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been employed to elucidate its structure and properties. iarc.fr
Physically, this compound is described as an orange-yellow crystalline solid, often appearing as orange-yellow needles or orange crystals. iarc.fr Its melting point has been reported in the range of 250.5–251°C and 255–256°C. iarc.fr The compound exhibits limited solubility in common organic solvents such as toluene (B28343) and benzene. iarc.fr Commercially, this compound is available as a certified reference material, typically with a purity of 99.75%, and can also be obtained in radiolabeled forms for specialized research. iarc.frnih.govsigmaaldrich.com
Evolution of Research Paradigms for Nitro-Polycyclic Aromatic Hydrocarbons, with a Focus on this compound
The research surrounding nitro-PAHs, including this compound, has progressed significantly since their initial identification. Early research paradigms focused on their presence as environmental contaminants and their potent mutagenic effects, particularly in bacterial assays. tandfonline.commdpi.comresearchgate.net Studies have established that this compound originates from both primary formation during incomplete combustion processes and secondary formation through the atmospheric transformation of parent PAHs. mdpi.com
Methodological Advancements Shaping this compound Research
Advancements in scientific methodologies have been crucial for the comprehensive study of this compound. Synthetic chemistry has seen improvements, with methods developed for the efficient synthesis of this compound and its isomers, such as the nitration of tetrahydrobenzo(a)pyrene followed by dehydrogenation. nih.govresearchgate.net
In analytical chemistry, sophisticated techniques are employed for the detection, quantification, and identification of this compound and its metabolites. High-performance liquid chromatography (HPLC) is a cornerstone technique for separating these compounds, often coupled with UV-visible absorption spectroscopy, mass spectrometry (MS), or nuclear magnetic resonance (NMR) for detailed characterization and identification of metabolites. iarc.frnih.govtandfonline.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized in this field. nih.gov
Methodologies for investigating the biotransformation of this compound have also advanced. These include incubation studies with specific microbial communities, such as human intestinal microflora and fungal species like Cunninghamella elegans, to identify metabolic products. nih.govnih.gov The use of radiolabeled compounds, such as [3H]-6-NO2-BaP, aids in tracking metabolic pathways and quantifying the extent of biotransformation. nih.gov Additionally, computational chemistry, employing methods like density functional theory (DFT), has contributed by calculating molecular geometries and vibrational spectra, providing insights into structure-activity relationships. researchgate.net
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₁NO₂ | sigmaaldrich.com |
| Molecular Weight | 297.31 g/mol | sigmaaldrich.com |
| Appearance | Orange-yellow needles, yellow crystalline solid, orange crystals | iarc.fr |
| Melting Point | 250.5–251°C; 255–256°C | iarc.fr |
| Solubility | Limited in toluene and benzene | iarc.fr |
| CAS Number | 63041-90-7 | sigmaaldrich.com |
Table 2: Occurrence of this compound in Environmental Samples
| Source | Detected Level(s) | Notes | Source |
| Diesel emissions | ~0.09 µg/km; 0.01 µ g/mile (diesel trap model) | Detected in emissions and trap model. | iarc.fr |
| Stack gases from aluminum smelters | Detected | Detected in emissions. | iarc.frnih.gov |
| Airborne particles (Prague, Czechoslovakia) | Detected | Detected in ambient particles. | iarc.fr |
| Ambient particles (Detroit, MI, USA) | 0.9–2.5 mg/kg (0.04–0.28 ng/m³) | Collected in Spring/Summer 1981. | iarc.fr |
| Airborne particles (rural Denmark) | One to two orders of magnitude lower than common PAHs | Collected in Spring 1982. | iarc.fr |
| Fireplace emissions (red oak) | 0.11 and 0.12 mg/kg particles | Diluted emissions. | iarc.fr |
| Gasoline exhaust | Detected | Detected in emissions. | nih.gov |
| Urban atmospheric concentrations (general NPAHs) | 0.01–10 ng m⁻³ | This compound falls within this range. | nih.gov |
| Emissions from stationary sources (e.g., waste incinerators) | Present | Considered primary pollutants. | researchgate.netaaqr.org |
Table 3: Identified Metabolites of this compound
| Metabolizing Agent | Identified Metabolites | Notes | Source |
| Human intestinal microflora | 6-nitrosobenzo[a]pyrene, 6-aminobenzo[a]pyrene | 6-nitrosobenzo[a]pyrene exhibited strong direct-acting mutagenicity. | nih.gov |
| Cunninghamella elegans (fungus) | Glucoside and sulfate (B86663) conjugates of 1- and 3-hydroxy 6-NO₂-BaP | Suggests glycosylation and sulfation as potential detoxification pathways. Metabolized 62% within 168h. | nih.gov |
Compound List
this compound (6-NBaP)
Benzo(a)pyrene (BaP)
1-Nitropyrene (B107360) (1-NP)
3-Nitropyrene (3-NP)
6-Nitrosobenzo[a]pyrene
6-Aminobenzo[a]pyrene
1-Hydroxy this compound
3-Hydroxy this compound
Formation Pathways and Environmental Ubiquity of 6 Nitrobenz a Pyrene in Research Contexts
Mechanistic Investigations into Atmospheric and Combustion-Related Formation of 6-Nitrobenz(a)pyrene
The formation of 6-nitrobenzo(a)pyrene in the environment is a complex process, primarily driven by atmospheric reactions of its parent compound, benzo(a)pyrene, which is released from incomplete combustion of organic materials. nih.govhealthycanadians.gc.ca Research has focused on understanding the specific chemical reactions that lead to the nitration of benzo(a)pyrene.
Heterogeneous Reactions Involving Nitrogen Oxides and OH Radicals
Scientific investigations have demonstrated that 6-nitrobenzo(a)pyrene can be formed through heterogeneous reactions on the surface of atmospheric particles. These reactions involve the interaction of particle-bound benzo(a)pyrene with nitrogen oxides and hydroxyl (OH) radicals. researchgate.net
In laboratory studies simulating atmospheric conditions, benzo(a)pyrene adsorbed on silica (B1680970) particles was exposed to nitrogen dioxide (NO2) and OH radicals in the presence of NOx. researchgate.net These experiments revealed the formation of 1-, 3-, and 6-nitrobenzo(a)pyrene as degradation products. researchgate.net Notably, 6-nitrobenzo(a)pyrene was the most abundant of the nitrated species formed, accounting for approximately 83% of the total. researchgate.net
Further research has explored the reactions of ambient particulate matter with a mixture of dinitrogen pentoxide (N2O5), nitrogen dioxide (NO2), and nitrate (B79036) (NO3) radicals. nih.gov These studies confirmed the formation of 6-nitrobenzo(a)pyrene on ambient particles collected from urban areas. nih.gov The formation of 6-nitrobenzo(a)pyrene was observed to be statistically significant in samples from Beijing. nih.gov
The degradation of benzo(a)pyrene initiated by OH radicals has also been investigated through density functional theory calculations. acs.orgnih.gov These theoretical studies provide insights into the reaction mechanisms, suggesting that OH radical addition is a feasible pathway for the transformation of benzo(a)pyrene. acs.orgnih.gov
Table 1: Formation of Nitrobenzo(a)pyrene Isomers from Heterogeneous Reactions
| Reactant | Products Identified | Relative Abundance of 6-NBaP | Reference |
| Benzo(a)pyrene on silica particles + NO2 and OH/NOx | 1-NBaP, 3-NBaP, 6-NBaP | ~83% | researchgate.net |
| Ambient particulate matter + N2O5/NO3/NO2 | 6-NBaP | Statistically significant formation | nih.gov |
Photochemical Reaction Pathways and Degradation Resistance
The role of photochemical reactions in both the formation and degradation of 6-nitrobenzo(a)pyrene is a critical area of research. While sunlight can drive the formation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), it can also lead to their degradation. researchgate.net
The orientation of the nitro group relative to the polycyclic aromatic hydrocarbon structure has been proposed to influence its photochemical reactivity. researchgate.net In 6-nitrobenzo(a)pyrene, the nitro-group is situated peri to two hydrogen atoms, a structural feature that may affect its stability and degradation pathways under light irradiation. researchgate.net
Studies on the photodegradation of various nitro-PAHs in different solvents have shown that the degradation rates can be significantly influenced by the solvent environment. researchgate.net While specific degradation rates for 6-nitrobenzo(a)pyrene were not detailed in the provided search results, the general principles of nitro-PAH photochemistry suggest that its persistence in the environment is linked to its resistance to photodegradation. The conversion of PAHs to nitro-PAHs is considered an irreversible reaction. aaqr.org
Research on Occurrence and Distribution in Diverse Environmental Compartments
6-Nitrobenzo(a)pyrene has been detected in various environmental matrices, highlighting its widespread distribution as an environmental contaminant. nih.gov Its presence is often associated with sources of combustion and atmospheric transport.
Atmospheric Particulate Matter and Aerosols Research
Numerous studies have identified and quantified 6-nitrobenzo(a)pyrene in atmospheric particulate matter. nih.gov It has been detected in airborne particles in locations ranging from Prague, Czechoslovakia, to Detroit, MI, USA. who.int
In a monitoring study conducted in Newark, NJ, from January 1985 to February 1986, the concentrations of 6-nitrobenzo(a)pyrene in airborne particulate matter ranged from 13 to 6400 pg/m³. nih.gov Air samples from Baltimore and Fort Meade, MD, in 2001 also showed the presence of 6-nitrobenzo(a)pyrene, with concentrations varying between urban and suburban locations and between seasons. nih.gov In these samples, 100% of the 6-nitrobenzo(a)pyrene was found in the particulate phase. nih.gov
Research on ambient particles from the Los Angeles, CA air basin and Beijing, China, also confirmed the presence of 6-nitrobenzo(a)pyrene. nih.gov These findings underscore the ubiquity of this compound in urban and industrial atmospheres, primarily bound to particulate matter. nih.govnih.gov
Table 2: Atmospheric Concentrations of 6-Nitrobenzo(a)pyrene
| Location | Year(s) of Sampling | Concentration Range | Reference |
| Newark, NJ | 1985-1986 | 13 - 6400 pg/m³ | nih.gov |
| Baltimore, MD (urban) | 2001 (Jan) | Mean: 1.7 pg/m³ (0.01-3.8) | nih.gov |
| Baltimore, MD (urban) | 2001 (Jul) | Mean: 1.4 pg/m³ (0.4-2.8) | nih.gov |
| Fort Meade, MD (suburban) | 2001 (Jan) | Mean: 4.1 pg/m³ (3.8-4.4) | nih.gov |
| Fort Meade, MD (suburban) | 2001 (Jul) | Mean: 0.26 pg/m³ (0.13-0.40) | nih.gov |
| Detroit, MI area | 1981 | 0.04 - 0.28 ng/m³ | who.int |
Soil and Sediment Matrices Investigations
The deposition of atmospheric particulate matter leads to the accumulation of 6-nitrobenzo(a)pyrene in soil and sediment. nih.gov Coastal sediments collected offshore from Barcelona, Spain, were found to contain 6-nitrobenzo(a)pyrene at a concentration of 0.34 µg/kg dry weight in samples from urban littoral stations. nih.gov This indicates that soil and sediment act as environmental sinks for this compound. The strong binding of benzo(a)pyrene to soils suggests that its derivatives, like 6-nitrobenzo(a)pyrene, would also exhibit low mobility and persistence in these matrices. epa.gov
Aquatic Systems and Biota Research
The presence of 6-nitrobenzo(a)pyrene in coastal sediments points to its entry into aquatic systems. nih.gov PAHs, in general, can reach aquatic environments through various pathways, including atmospheric deposition and surface runoff. epa.gov Once in aquatic systems, they tend to adsorb strongly to sediments and particulate matter. epa.gov
While direct measurements of 6-nitrobenzo(a)pyrene in aquatic biota were not extensively detailed in the provided search results, the potential for bioaccumulation exists. Benzo(a)pyrene is known to bioconcentrate in aquatic organisms that lack the metabolic pathways to break it down. epa.gov The fungal metabolism of 6-nitrobenzo(a)pyrene has been investigated, with the fungus Cunninghamella elegans showing the ability to metabolize it. nih.gov This suggests that some organisms have the capacity to transform this compound, which could influence its fate and effects in aquatic food webs.
Food Systems and Dietary Presence Research
Research into the occurrence of this compound in food systems indicates that it is part of a larger class of compounds known as nitrated polycyclic aromatic hydrocarbons (NPAHs). While extensive research exists for its parent compound, Benzo(a)pyrene, the specific presence and concentration of this compound in the diet are less characterized, with knowledge on the topic still being limited. nih.gov It is generally understood that any food containing PAHs may also contain their nitrated derivatives. nih.gov
The primary pathway for the formation of NPAHs in food is through high-temperature processing. nih.gov Cooking methods such as smoking, drying, roasting, and grilling can create conditions ripe for the nitration of PAHs. nih.govmdpi.com This process occurs when PAHs, formed during the incomplete combustion of organic matter (like wood, charcoal, or fat), react with nitrogen oxides (NOx) present in the smoke or cooking environment. nih.govmdpi.com While the precise mechanisms are complex, the pyrosynthesis of PAHs is a known precursor step. nih.gov
Despite the established formation pathways for NPAHs, specific quantitative data for this compound in food products is not widely available in scientific literature. Research has often focused on other nitrated derivatives. For instance, compounds like 1-nitropyrene (B107360) have been detected in grilled chicken, and 9-nitroanthracene (B110200) has been found in peated malt. nih.gov Some studies have tentatively identified the presence of several nitrated PAHs in barbecued sausages, suggesting a potential for dietary exposure through such products, though specific concentrations for this compound were not detailed. nih.gov
The general understanding is that the presence of NPAHs, including potentially this compound, is linked to the same processes that form their parent PAH compounds. Factors influencing formation include the type of fuel used for cooking, temperature, duration, and the fat content of the food. mdpi.com
The table below summarizes the conditions and food types that are researched in the context of potential NPAH formation.
| Processing Method | Food Category | Conditions Influencing NPAH Formation | Relevant Research Findings |
|---|---|---|---|
| Smoking | Meat, Fish | Incomplete combustion of wood, smoke generation technology, temperature control. nih.gov | Considered a significant potential source of NPAHs. nih.gov |
| Grilling / Barbecuing | Meat (Sausages, Chicken) | High temperatures, direct contact with flame, pyrolysis of dripping fat. nih.govmdpi.com | Several nitrated PAHs have been tentatively identified in barbecued sausages. nih.gov 1-Nitropyrene was detected in grilled chicken. nih.gov |
| Roasting | Coffee Beans | High temperatures and long roasting times increase the formation of total NPAHs. nih.gov | Studies on coffee have identified other NPAHs, confirming formation during roasting. nih.gov |
| Drying | Tea, Spices | High temperatures used during the drying process. nih.gov | 1-Nitropyrene has been detected in smoked tea. nih.gov |
Synthesis and Isotopic Labeling Strategies for 6 Nitrobenz a Pyrene Research Applications
Chemical Synthesis Methodologies for Unlabeled 6-Nitrobenz(a)pyrene
The preparation of unlabeled this compound can be achieved through several distinct synthetic routes. The choice of method often depends on the desired purity, yield, and the isomeric profile of the final product.
One of the earliest documented methods involves the direct nitration of the parent hydrocarbon, benzo(a)pyrene. researchgate.net This electrophilic substitution reaction is typically performed by treating benzo(a)pyrene with aqueous nitric acid in a solvent system such as acetic acid or a mixture of benzene (B151609) and acetic acid. researchgate.net While this method is direct, electrophilic nitration of benzo(a)pyrene can lead to a mixture of isomers, including 1-nitro-, 3-nitro-, and this compound, necessitating careful chromatographic separation to isolate the desired 6-nitro isomer. nih.govunc.edu
A more regioselective and higher-yield approach involves a two-step process starting from a partially hydrogenated precursor. researchgate.netnih.govunc.edu In this methodology, 7,8,9,10-tetrahydrobenzo(a)pyrene is first nitrated. nih.govunc.edu This reaction, often carried out using sodium nitrate (B79036) in a mixture of trifluoroacetic acid and acetic anhydride (B1165640) at ambient temperature, produces a mixture of 1-, 3-, and 6-nitro-7,8,9,10-tetrahydrobenzo(a)pyrene. nih.govunc.edu The isomers are then separated by chromatography. The isolated 6-nitro-7,8,9,10-tetrahydrobenzo(a)pyrene is subsequently dehydrogenated (aromatized) to yield this compound. nih.govunc.edu A common reagent used for this aromatization step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which produces the final product in high yield. nih.govunc.edu
Table 1: Comparison of Synthesis Methods for Unlabeled this compound
| Method | Starting Material | Key Reagents | Key Features |
| Direct Nitration | Benzo(a)pyrene | Aqueous Nitric Acid, Acetic Acid/Benzene | Single-step reaction; produces a mixture of isomers requiring separation. researchgate.net |
| Nitration-Dehydrogenation | 7,8,9,10-Tetrahydrobenzo(a)pyrene | 1. Sodium nitrate, Trifluoroacetic acid, Acetic anhydride2. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Multi-step process; offers higher yield and regioselectivity after chromatographic separation of nitrated intermediates. nih.govunc.edu |
Deuterium (B1214612) and Tritium Labeling Techniques for Mechanistic and Analytical Studies
Isotopically labeled this compound is an invaluable tool for metabolic, mechanistic, and quantitative analytical studies. Labeling with stable (deuterium, ²H) or radioactive (tritium, ³H) isotopes of hydrogen allows for the sensitive tracing of the molecule through biological systems and environmental samples.
Tritium Labeling: Tritiated this compound ([³H]-6-nitro-BaP) can be synthesized by introducing the nitro group onto a pre-labeled benzo(a)pyrene core. A common strategy for preparing site-specifically labeled precursors involves the synthesis of 6-iodobenzo(a)pyrene, which undergoes lithiation followed by quenching with tritiated water (³H₂O) to produce 6-tritiobenzo[a]pyrene. This tritiated precursor can then be subjected to nitration conditions, similar to those for the unlabeled compound, to yield [³H]-6-nitro-BaP. Commercially, ³H-labeled this compound is available for research purposes.
Deuterium Labeling: The synthesis of deuterated this compound can be approached by using a deuterated starting material in one of the established synthetic routes. For instance, a general method for deuterating polycyclic aromatic hydrocarbons (PAHs) can be employed to prepare a deuterated pyrene (B120774) precursor. cernobioscience.com This involves a base-catalyzed hydrogen-deuterium exchange, for example, using potassium tert-butoxide in a deuterated solvent like DMF-d₇ under microwave irradiation. cernobioscience.com This deuterated pyrene can then be elaborated into deuterated benzo(a)pyrene through established multi-step sequences. Finally, the deuterated benzo(a)pyrene is nitrated using the methodologies described in section 3.1 to afford the desired deuterated this compound analogue. This approach allows for the introduction of multiple deuterium atoms, creating a heavy-labeled internal standard ideal for quantitative mass spectrometry-based analysis.
Table 2: Isotopic Labeling Strategies
| Isotope | Labeling Strategy | Precursor Example | Key Reagents for Labeling |
| Tritium (³H) | Nitration of a tritiated precursor | 6-Tritiobenzo[a]pyrene | Tritiated water (³H₂O) |
| Deuterium (²H) | Synthesis from a deuterated starting material | Deuterated Pyrene | Potassium tert-butoxide, Deuterated solvent (e.g., DMF-d₇) cernobioscience.com |
Synthesis of Metabolites and Derivatives for Structure-Activity Relationship Research
Understanding the structure-activity relationship of this compound requires access to its various metabolites and synthetic derivatives. The chemical synthesis of these compounds provides authentic standards for comparison in metabolic studies and allows for direct toxicological assessment.
A primary metabolic pathway for this compound is nitroreduction, which leads to the formation of 6-aminobenzo[a]pyrene. nih.gov This reduction can be carried out by anaerobic intestinal microflora. nih.gov In a laboratory setting, this transformation can be mimicked using various chemical reducing agents suitable for converting an aromatic nitro group to an amine.
In addition to reduction of the nitro group, metabolism can also occur on the aromatic ring system. Denitration followed by oxidation can lead to hydroxylated derivatives. For example, mammalian metabolism of this compound has been shown to produce 6-hydroxybenzo(a)pyrene. mdpi.com This metabolite can be further acetylated to form 6-acetoxybenzo(a)pyrene. mdpi.com The synthesis of these oxygenated derivatives is crucial for confirming metabolic pathways and evaluating their biological activity. Synthetic routes to these compounds often involve multi-step sequences starting from benzo(a)pyrene or a suitable derivative, introducing the hydroxyl or acetoxy functionality at the 6-position.
Table 3: Key Metabolites and Derivatives of this compound
| Compound Name | Class | Relevance |
| 6-Aminobenzo[a]pyrene | Metabolite | Product of nitroreduction, implicated in the genotoxic mechanism. nih.gov |
| 6-Nitrosobenzo[a]pyrene | Metabolic Intermediate | Intermediate in the two-electron reduction pathway from the nitro to the amino group. nih.gov |
| 6-Hydroxybenzo(a)pyrene | Metabolite | Product of denitration and oxidation, indicating complex metabolic activation. mdpi.com |
| 6-Acetoxybenzo(a)pyrene | Metabolite/Derivative | Acetylated product of 6-hydroxybenzo(a)pyrene found in metabolic studies. mdpi.com |
Biotransformation and Metabolic Activation Mechanisms of 6 Nitrobenz a Pyrene in Experimental Systems
Enzymatic Reduction Pathways of the Nitro Group: Research on Nitroreductase Activities
The nitro group (-NO2) of 6-NBaP is a primary target for metabolic enzymes, particularly nitroreductases. These enzymes catalyze the reduction of the nitro group, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamine (B1172632) derivatives, or ultimately, the amino group.
Cytosolic nitroreductases, including xanthine (B1682287) oxidase, DT-diaphorase (NAD(P)H:quinone oxidoreductase 1), and aldehyde oxidase, are known to play significant roles in the reductive activation of nitroaromatic compounds aacrjournals.org. While specific studies detailing the precise activity of each of these enzymes on 6-NBaP are varied, research on related nitro-PAHs indicates their involvement. For instance, human intestinal microflora, which contain various nitroreductases, can metabolize 6-NBaP to 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene nih.gov. The nitroso derivative, in particular, has shown strong direct-acting mutagenicity nih.gov. Microsomal enzymes, such as NADPH-cytochrome P450 reductase, also contribute to nitroreduction, often in conjunction with P450 enzymes aacrjournals.orgnih.gov. Studies have shown that mammalian liver microsomes can metabolize nitro-PAHs, including 6-NBaP, via nitroreduction pathways, potentially leading to activation osti.govnih.gov.
Microbial systems, particularly bacteria and fungi, possess diverse nitroreductase systems that are instrumental in the metabolism of nitro-PAHs. These systems are critical for understanding bioremediation potential and for studying initial metabolic steps that may mirror mammalian pathways. For example, the fungus Cunninghamella elegans has been shown to metabolize 6-NBaP, though the primary pathways observed involved ring oxidation followed by conjugation, rather than direct nitroreduction nih.govnih.govtandfonline.com. However, other microbial studies highlight the general importance of bacterial nitroreductases in reducing nitroaromatic compounds. These enzymes, often flavin-dependent and NAD(P)H-dependent, can catalyze the reduction of nitro groups to hydroxylamino and amino derivatives nih.govoup.com. Human intestinal microflora, a complex microbial system, effectively metabolizes 6-NBaP through nitroreduction, yielding mutagenic intermediates nih.govasm.org.
Oxidative Metabolism via Cytochrome P450 Enzymes and Epoxide Hydrolase
In addition to nitroreduction, the PAH ring system of 6-NBaP is subject to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes and subsequently by epoxide hydrolase.
Cytochrome P450 monooxygenases are central to the oxidative metabolism of PAHs, including 6-NBaP. These enzymes catalyze the introduction of oxygen atoms into the aromatic rings, forming epoxides and hydroxylated metabolites. Studies on related nitro-PAHs suggest that CYP isoforms like CYP1A1, CYP1A2, CYP1B1, CYP2A6, CYP2E1, and CYP3A4 are involved in the metabolism of these compounds aacrjournals.orgnih.govnih.gov. For 6-NBaP, research indicates that CYP-mediated hydroxylation can occur, leading to metabolites such as 3-hydroxy-6-NBaP nih.govnih.govtandfonline.com. The formation of epoxides is a critical step, as these intermediates can be further metabolized or can directly react with DNA. For instance, Cunninghamella elegans metabolizes nitro-PAHs via CYP monooxygenases to form nitroarene oxides, which can rearrange to nitrophenols or be hydrated by epoxide hydrolase nih.gov.
Following the epoxidation of the PAH ring, epoxide hydrolase (EH) enzymes play a crucial role in hydrating these reactive intermediates to form dihydrodiols. These dihydrodiols can be further oxidized by CYPs to form highly reactive dihydrodiol epoxides, which are known ultimate carcinogens for many PAHs. While specific dihydrodiol metabolites of 6-NBaP have not been extensively detailed in the provided literature, studies on related compounds like 1-nitrobenzo[a]pyrene show the formation of trans-dihydrodiols nih.gov. Phenolic metabolites, formed either through non-enzymatic rearrangement of epoxides or direct hydroxylation, are also observed nih.gov. For 6-NBaP, 1-hydroxy-6-NBaP and 3-hydroxy-6-NBaP have been identified as metabolites nih.govnih.govtandfonline.com.
Conjugation Reactions and Detoxification Pathways Studies
Conjugation reactions represent a significant phase II metabolic process, typically serving as a detoxification mechanism by increasing the water solubility of metabolites, thereby facilitating their excretion.
Studies have shown that hydroxylated metabolites of 6-NBaP, such as 1-hydroxy-6-NBaP and 3-hydroxy-6-NBaP, can undergo conjugation with glucuronide or sulfate (B86663) groups nih.govnih.govtandfonline.com. For example, Cunninghamella elegans metabolizes 6-NBaP to glucoside and sulfate conjugates of 1- and 3-hydroxy-6-NBaP, which are suggested to be detoxification pathways nih.govnih.govtandfonline.com. Similarly, other nitro-PAHs are conjugated with sulfate, glucose, or glucuronic acid, often leading to less toxic or excretable products nih.gov. While some conjugation pathways can lead to bioactivation for other xenobiotics, for nitro-PAHs like 6-NBaP, these reactions are generally considered to lead towards detoxification nih.gov.
Glucuronidation and Sulfation Research
Glucuronidation and sulfation are Phase II metabolic pathways primarily responsible for conjugating xenobiotics with endogenous molecules like glucuronic acid or sulfate groups. These conjugation reactions generally increase the water solubility of compounds, facilitating their excretion and thus acting as detoxification mechanisms acs.org.
In fungal experimental systems, Cunninghamella elegans has been shown to metabolize 6-nitrobenz(a)pyrene (6-NO2-BaP) into glucoside and sulfate conjugates of hydroxylated derivatives, specifically 1- and 3-hydroxy-6-NO2-BaP nih.gov. These findings suggest that glycosylation and sulfation may represent detoxification pathways in the fungal metabolism of nitro-PAHs nih.gov. While direct studies on the glucuronidation and sulfation of 6-NO2-BaP in mammalian systems are less detailed in the provided literature, these pathways are known to be involved in the metabolism of related polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (B130552) (BaP). For instance, in fish studies, glucuronide conjugates of BaP metabolites predominated, with sulfate conjugates being minimal oup.com. Generally, while sulfate conjugation is often considered a detoxification route, it has also been implicated in the bioactivation of certain xenobiotic compounds nih.gov.
Glutathione (B108866) Conjugation Mechanisms
Glutathione S-transferases (GSTs) play a crucial role in the metabolism of PAHs by catalyzing the conjugation of glutathione with various xenobiotic metabolites, such as epoxides and diol epoxides acs.org. This process typically enhances the water solubility of these compounds, aiding in their elimination from the body acs.org.
However, glutathione conjugation is not exclusively a detoxifying pathway; it can also lead to bioactivation researchgate.net. This bioactivation can occur through several mechanisms, including the formation of conjugates that are subsequently activated by enzymes like cysteine conjugate beta-lyase, undergo redox cycling, or release the original reactive parent compound researchgate.net. While GST conjugates of BaP metabolites were found to be minimal in some fish bile studies oup.com, the capacity for glutathione conjugation remains a significant aspect of xenobiotic defense. Research indicates that GSTs can catalyze the formation of thioether conjugates, and depending on the substrate's properties, this can result in the generation of more toxic or pharmacologically active compounds researchgate.net. Furthermore, the induction of GST expression is associated with the metabolism of PAHs, suggesting a cellular response to these compounds acs.org.
Characterization of Key Metabolites and Reactive Intermediates in Research Models
The metabolism of this compound involves several key pathways that lead to the formation of both detoxified products and reactive intermediates capable of interacting with cellular macromolecules, particularly DNA.
Nitroreduction Pathway: A primary metabolic activation pathway for 6-NO2-BaP involves the reduction of the nitro group. Studies using rat intestinal microflora have demonstrated the conversion of 6-NO2-BaP to 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene nih.govnih.govtandfonline.com. The intermediate 6-nitrosobenzo[a]pyrene has been identified as a potent, direct-acting mutagen in bacterial assays nih.gov. The formation of 6-aminobenzo[a]pyrene is also a significant metabolic outcome nih.govtandfonline.comosti.gov.
| Metabolite | Percentage Metabolized (by Rat Intestinal Microflora, 48h) |
| 6-amino-BaP | 51% |
| 1-amino-BaP | 13% |
| 1-nitroso-BaP | 4% |
*Data adapted from nih.gov.
Ring Oxidation Pathway: In addition to nitroreduction, 6-NO2-BaP can also undergo ring oxidation. Research has identified ring-hydroxylated metabolites , including 6-hydroxy-BaP (6-OHBaP) iarc.frosti.gov. The denitration of 6-NO2-BaP can also lead to the formation of benzo[a]pyrene (BaP) itself, which then undergoes further metabolism iarc.frosti.gov. Another identified metabolite is 6-acetoxy-BaP (6-OAcBaP) iarc.frosti.gov.
Reactive Intermediates and DNA Adduct Formation: The metabolites generated through these pathways, particularly those from nitroreduction such as hydroxylamines and nitroso derivatives, are considered reactive intermediates . These reactive species are capable of forming covalent bonds with cellular DNA, leading to the formation of DNA adducts inchem.orgiarc.fr. This DNA adduct formation is a critical event in the mutagenic and potentially carcinogenic activity of 6-NO2-BaP. In experimental systems, a significant portion of the compound's metabolites has been detected within the DNA of bacteria used in mutagenicity assays.
| System | Percentage of Material in DNA |
| Salmonella typhimurium TA98 (with rat liver S9) | Majority (86%) |
*Data adapted from iarc.fr.
Fungal Metabolism: In fungal systems, Cunninghamella elegans metabolized 6-NO2-BaP, with approximately 62% of the compound being metabolized within 168 hours nih.gov. This metabolism resulted in the formation of glucoside and sulfate conjugates of hydroxylated derivatives, suggesting a detoxification role for these pathways in fungi nih.gov.
| Organism | Time (h) | Percentage of 6-NO2-BaP Metabolized |
| Cunninghamella elegans | 168 | 62% |
*Data adapted from nih.gov.
It has also been observed that the nitro group at the C-6 position of benzo[a]pyrene can influence metabolic regioselectivity, potentially blocking metabolism at adjacent positions (C-7, C-8) while enhancing it at others (C-1, C-3) tandfonline.com. The characterization of these metabolites and intermediates is crucial for understanding the genotoxic mechanisms of this compound.
Molecular and Cellular Mechanisms of 6 Nitrobenz a Pyrene Interactions in Research Models
Research on DNA Adduct Formation by 6-Nitrobenz(a)pyrene and its Metabolites
Research has extensively investigated how this compound and its metabolic products interact with DNA, leading to the formation of DNA adducts. These adducts are critical intermediates in the mutagenic and potentially carcinogenic processes associated with exposure to this compound.
Identification and Structural Characterization of DNA Adducts
The identification and structural characterization of DNA adducts formed by 6-NB[a]P and its metabolites are crucial for understanding their biological impact. Studies have employed advanced analytical techniques to detect and elucidate the precise chemical structures of these adducts. Techniques such as 32P-postlabeling, coupled with high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been instrumental in isolating and identifying these modified DNA bases aacrjournals.orgnih.gov. For instance, research has identified adducts formed through the binding of activated metabolites of 6-NB[a]P to DNA bases, particularly guanine (B1146940) aacrjournals.orgnih.gov. These studies have revealed that the metabolic activation pathways, including nitroreduction and ring oxidation, generate reactive intermediates capable of covalently binding to DNA nih.goviarc.fr.
Role of DNA Repair Pathways in Modulating Adduct Persistence
The persistence of DNA adducts is significantly influenced by cellular DNA repair pathways. Nucleotide Excision Repair (NER) is a primary mechanism responsible for removing bulky DNA adducts, including those formed by polycyclic aromatic hydrocarbons (PAHs) and their derivatives nih.govplos.org. While specific studies detailing the efficiency of NER for 6-NB[a]P adducts are ongoing, it is understood that the effectiveness of these repair systems can modulate the long-term presence of adducts in the genome. If adducts are not efficiently repaired before DNA replication, they can lead to mutations, contributing to cellular transformation and potentially cancer initiation nih.gov. Base Excision Repair (BER) is another critical pathway involved in removing various DNA lesions, although its role in repairing bulky PAH adducts is less direct compared to NER unimedizin-mainz.de.
Research on Oxidative Stress Induction Mechanisms by this compound
This compound has been implicated in inducing oxidative stress within cells, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This imbalance can lead to cellular damage and dysfunction.
Reactive Oxygen Species Generation Pathways
The generation of reactive oxygen species (ROS) by 6-NB[a]P is thought to be linked to its metabolic activation. While specific pathways for 6-NB[a]P are still being elucidated, research on related PAHs and nitro-PAHs suggests several potential mechanisms. Metabolic activation, particularly through nitroreduction pathways, can yield reactive intermediates that may participate in redox cycling, leading to ROS production nih.gov. Additionally, enzymes such as cytochrome P450 (CYP) are known to metabolize PAHs and their derivatives, and some of these metabolic processes can inadvertently generate ROS nih.govnih.gov. For instance, the interaction of xenobiotics with CYP enzymes can lead to the formation of reactive intermediates or directly produce superoxide (B77818) radicals. Furthermore, some studies on PAHs suggest that their photo-induced activation can also lead to ROS generation tandfonline.comresearchgate.net.
Antioxidant Defense System Modulation Research
This compound, like other nitro-PAHs, can influence cellular antioxidant defense mechanisms. While direct quantitative data specifically for 6-NBP on a broad range of antioxidant enzymes is limited in the provided literature, related compounds and general nitro-PAH research offer insights. Studies on nitro-PAHs, in general, suggest an impact on cellular systems designed to combat oxidative stress. For instance, exposure to nitro-PAHs in combination with UV-B radiation has been shown to increase the activity of major detoxification enzymes such as catalase (CAT), glutathione (B108866) S-transferase (GST), and peroxidase (POX) in certain experimental models, while paradoxically decreasing markers of oxidative stress researchgate.net. This suggests a complex interplay where the compound might trigger defense responses. Benzo[a]pyrene (B130552) (BaP), a related PAH, has been implicated in disrupting antioxidant defense and is known to interact with the Nrf2 pathway, a key regulator of antioxidant responses epa.govresearchgate.net. The Nrf2/ARE defense system is activated by nitro-PAHs, contributing to the cellular defense against oxidative stress acs.org. Furthermore, BaP exposure has been linked to increased reactive oxygen species (ROS) and modulation of signaling pathways like HIF-1α and HO-1, which are involved in cellular responses to oxidative stress researchgate.net.
Modulation of Gene Expression and Signal Transduction Pathways by this compound
This compound exerts its effects by modulating various gene expression patterns and signal transduction pathways. Research indicates that it can act as an Aryl hydrocarbon Receptor (AhR) agonist, leading to the induction of cytochrome P450 (CYP) enzymes, which are critical for xenobiotic metabolism acs.orgresearchgate.net.
Studies have shown that this compound and related nitro-PAHs can induce the expression of human CYP1A1, CYP1A2, and CYP1B1 mRNAs in a cell-specific manner. However, the induction potencies of 6-nitrobenzo[a]pyrene were found to be weaker compared to its parent compound, benzo[a]pyrene researchgate.net. The activation of the AhR pathway by PAHs, including nitro-PAHs, can contribute to oxidative stress and DNA damage unit.no. Furthermore, nitro-PAHs have been observed to activate the PI3K/Akt pathway and the Nrf2/ARE defense system, potentially promoting inflammatory processes acs.org.
Ah Receptor-Mediated Signaling Research
The Aryl hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating the biological effects of PAHs and their derivatives, including nitro-PAHs epa.govacs.orgresearchgate.net. This compound has been identified as an AhR agonist, capable of inducing the expression of CYP1 genes acs.orgresearchgate.net. Research indicates that exposure to this compound can lead to a decrease in AhR protein levels in cellular models, such as MCF-7 cells, and in rat mammary tissues acs.org. This downregulation suggests a complex feedback mechanism or a specific interaction with the receptor's stability. While AhR activation is generally associated with xenobiotic metabolism and cellular responses to stress, its precise downstream effects in the context of 6-NBP are still under investigation unit.nonih.gov.
Effects on Transcription Factors and Gene Regulation
This compound influences the expression and activity of key transcription factors and regulates gene expression. Studies have investigated its impact on factors like p53, a critical tumor suppressor. In experimental models, 6-NBP exposure did not induce distinct p53 phosphorylation or accumulation in MCF-7 cells, suggesting a potential impairment in the p53-mediated cellular response pathways acs.org. This is in contrast to 1-nitropyrene (B107360), another nitro-PAH, which has been shown to induce p53 expression and apoptosis nih.govacs.org. Furthermore, research indicates that 6-NBP can affect the protein expression levels of factors involved in cell proliferation and survival, such as PCNA, c-myc, and bcl-2, although findings suggest these effects might be comparable to other related compounds or occur without significant p53 activation acs.org. The induction of the Nrf2 pathway by nitro-PAHs is another significant aspect of gene regulation, as Nrf2 is a master regulator of antioxidant and detoxification genes researchgate.netacs.org.
Impact on Cellular Proliferation and Apoptosis Mechanisms in Experimental Models
The influence of this compound on cellular proliferation and programmed cell death (apoptosis) has been explored in experimental settings. The compound's interaction with signaling pathways can indirectly affect these processes. For instance, the observed lack of p53 activation by 6-NBP in some cell lines might hinder the induction of apoptosis, potentially allowing cells with DNA damage to survive and proliferate acs.org. This impaired apoptotic response, coupled with potential effects on proliferation markers like PCNA, could contribute to the compound's carcinogenic potential acs.org.
Studies on related nitro-PAHs, such as 1-nitropyrene, have demonstrated induction of p53 expression, apoptosis, and cell cycle alterations nih.govacs.org. Furthermore, 3-nitrobenzo[a]pyrene has been shown to cause a concentration-dependent decrease in cellular survival in Chinese hamster ovary cells nih.gov. While direct quantitative data on 6-NBP's impact on proliferation markers like cell cycle distribution or apoptosis rates are not extensively detailed in the provided sources, the qualitative findings suggest a role in modulating these critical cellular processes, potentially by interfering with DNA damage response pathways and cell survival mechanisms acs.orgnih.gov.
Advanced Analytical Methodologies for 6 Nitrobenz a Pyrene and Its Metabolites in Research
Chromatographic Separation Techniques for 6-Nitrobenz(a)pyrene Analysis
Chromatographic methods are fundamental for separating complex mixtures, allowing for the selective detection and quantification of 6-NBaP and its metabolites. These techniques offer high selectivity, sensitivity, and throughput, making them indispensable in environmental and biological sample analysis cuni.cz.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of nitro-PAHs, including 6-NBaP iarc.frnih.govtandfonline.comnih.govcuni.czjst.go.jpnih.govresearchgate.netnih.gov. Reversed-phase HPLC, typically employing C18 stationary phases with methanol/water or acetonitrile/water mobile phases, is commonly used for separating these compounds cuni.cz.
For sensitive detection, HPLC is often coupled with various detectors. While UV-Vis spectrophotometry can be used, its sensitivity for nitro-PAHs is generally low cuni.cz. More sensitive approaches involve fluorescence (FL) or chemiluminescence (CL) detection. These methods often require the prior reduction of nitro-PAHs to their corresponding amino derivatives, which possess stronger fluorescence properties cuni.czkoreascience.kr. This reduction can be performed either offline or online within the HPLC system, with online reduction offering greater efficiency cuni.czresearchgate.netkoreascience.krresearchgate.net. For instance, an analytical method employing HPLC with fluorescence detection, coupled with an online reduction column (e.g., packed with Pt-Al₂O₃), has been developed for the sensitive determination of 16 NPAHs, including 6-NBaP researchgate.netresearchgate.net. Limits of detection (LODs) in the range of 0.06 to 1.25 µg L⁻¹ have been reported for such methods researchgate.netresearchgate.net.
Another approach involves HPLC coupled with mass spectrometry (LC-MS/MS), which offers enhanced selectivity and sensitivity, particularly for complex matrices mdpi.comresearchgate.netresearchgate.net. Ultra-high-performance liquid chromatography (UHPLC) coupled with atmospheric pressure photoionization-tandem mass spectrometry (APPI-MS/MS) has been developed for the simultaneous analysis of PAHs and nitro-PAHs, providing rapid separation (15 minutes) and sensitive detection researchgate.net.
Table 6.1.1: Representative HPLC Conditions and Detection Parameters for Nitro-PAHs
| Technique | Stationary Phase | Mobile Phase | Detection Method | Typical LODs (approx.) | References |
| RP-HPLC | C18 | Methanol/Water, Acetonitrile/Water | UV-Vis | Low sensitivity | cuni.cz |
| RP-HPLC-FL/CL | C18 | Methanol/Water | Fluorescence/Chemiluminescence (post-reduction) | 0.013-0.15 nmol/L | jst.go.jpnih.govresearchgate.netresearchgate.net |
| UHPLC-APPI-MS/MS | Various | Various | MS/MS | < 10 pg (PAHs), < 3 pg (nitro-PAHs) | researchgate.net |
Note: LODs are highly dependent on sample matrix, volume, and specific instrument configuration.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS/MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS), particularly in its tandem MS (GC-MS/MS) configuration, is a powerful tool for the identification and quantification of 6-NBaP and other nitro-PAHs due to its high selectivity and sensitivity cuni.czmdpi.comresearchgate.netpatarnott.comshimadzu.comamdis.net. GC-MS/MS, often employing negative ion chemical ionization (NICI) or electron ionization (EI) followed by tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, can effectively minimize matrix interference and improve detection accuracy mdpi.compatarnott.comshimadzu.comamdis.netcopernicus.org.
Studies have demonstrated the application of GC-MS/MS for the determination of NPAHs in various matrices, including atmospheric particulates mdpi.comshimadzu.com. For example, a GC-MS/MS method using an HP-5MS capillary column and EI ionization has been reported for the analysis of 6-NBaP in PM₂.₅ samples mdpi.com. The method achieved recoveries between 77–106% for most NPAHs, with specific LODs reported in the ng per filter range mdpi.com. Another study highlighted the development of a GC-MS/MS method for determining six NPAHs in total suspended particulates, noting that the MRM mode provides superior selectivity and lower detection limits compared to simpler GC-MS setups shimadzu.com. The method yielded excellent precision, sensitivity, and selectivity for NPAHs shimadzu.com.
Table 6.1.2: Representative GC-MS/MS Conditions and Parameters for Nitro-PAHs
| Technique | Ionization Mode | Column Type | Detection Mode | Typical Application | References |
| GC-MS | EI, NICI | Capillary | SIM, MRM | Environmental samples | cuni.czmdpi.compatarnott.comshimadzu.comamdis.net |
| GC-MS/MS | EI, NICI | Capillary | MRM | Particulate matter, complex matrices | mdpi.comshimadzu.com |
Note: Specific GC parameters (temperature programs, carrier gas flow) and MS/MS transitions are optimized for each compound and matrix.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase amdis.net. SFC offers advantages such as faster analysis times, reduced solvent consumption, and a different selectivity compared to HPLC and GC, making it suitable for the analysis of various compounds, including PAHs amdis.net. While specific applications of SFC for 6-NBaP are less extensively documented in the provided search results compared to HPLC and GC-MS, SFC has been explored for the separation of nitro-PAHs from complex mixtures amdis.net. For instance, SFC coupled with an electrochemical detector has been used for the detection of PAHs and nitro-PAHs amdis.net.
Mass Spectrometry-Based Characterization of this compound and its Biotransformation Products
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of 6-NBaP and its metabolites, providing information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF-MS) or Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites and adducts nih.govresearchgate.net. By comparing the accurate mass and fragmentation patterns of detected compounds with known standards or databases, researchers can confidently identify biotransformation products of 6-NBaP.
Studies investigating the in vivo metabolism of 6-NBaP have utilized chromatographic separation followed by high-resolution mass spectral analysis to identify ring-hydroxylated metabolites excreted in urine nih.gov. These techniques are crucial for understanding the metabolic pathways and identifying the specific structures of oxidized or reduced forms of 6-NBaP formed in biological systems nih.govtandfonline.comnih.gov.
Table 6.2.1: High-Resolution Mass Spectrometry Applications in 6-NBaP Metabolite Analysis
| Technique | Primary Use | Information Gained | References |
| HRMS (e.g., TOF-MS) | Metabolite identification, elemental composition determination | Accurate mass, molecular formula, structural clues for unknown metabolites | nih.govresearchgate.net |
| LC-HRMS | Separation and identification of metabolites in complex matrices | Combined separation power of LC with accurate mass identification | nih.govresearchgate.net |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Adducts
Tandem Mass Spectrometry (MS/MS) is vital for structural elucidation, particularly for identifying adducts formed between 6-NBaP metabolites and biomolecules like DNA or proteins. This technique involves fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns provide detailed structural information, allowing researchers to confirm the connectivity of atoms and the presence of specific functional groups within the molecule or adduct.
For 6-NBaP, MS/MS is used to characterize its metabolites and, importantly, to identify DNA adducts, which are critical for understanding its genotoxic mechanisms jst.go.jpshimadzu.comamdis.net. By analyzing the fragmentation pathways of potential adducts, researchers can confirm the covalent attachment of 6-NBaP-derived species to DNA bases, providing direct evidence of its interaction with genetic material sci-hub.ru. For instance, studies using LC-MS/MS have been employed to identify and quantify urinary metabolites of related nitro-PAHs, using their characteristic MS/MS spectra for identification researchgate.net. The ability of MS/MS to provide specific fragmentation patterns makes it an essential tool for confirming the structures of modified nucleosides or amino acids resulting from 6-NBaP exposure jst.go.jpshimadzu.comamdis.netsci-hub.ru.
Table 6.2.2: Tandem Mass Spectrometry (MS/MS) in 6-NBaP Adduct and Metabolite Analysis
| Technique | Application | Information Gained | References |
| MS/MS | Structural elucidation of metabolites, identification of DNA/protein adducts | Fragmentation patterns, precursor/product ion transitions, confirmation of adduct formation and structure. | jst.go.jpshimadzu.comamdis.netsci-hub.ru |
| LC-MS/MS | Quantifying metabolites in biological fluids (e.g., urine) | Retention time, MS/MS fragmentation patterns for identification and quantification, often with deuterated standards. | researchgate.net |
Compound Name Table:
| Common Name | IUPAC Name (or related) | CAS Registry Number |
| This compound | 6-Nitrobenzo[a]pyrene | 63041-90-7 |
| Benzo[a]pyrene (B130552) (BaP) | Benzo[a]pyrene | 50-32-8 |
| 1-Nitropyrene (B107360) | 1-Nitropyrene | 7496-02-8 |
| 6-Nitrochrysene | 6-Nitrochrysene | 34245-91-5 |
| 7-Nitrobenz[a]anthracene | 7-Nitrobenz[a]anthracene | 7496-03-9 |
| 9-Nitroanthracene (B110200) | 9-Nitroanthracene | 5783-36-8 |
| 2-Nitrofluorene | 2-Nitrofluorene | 621-14-7 |
| 3-Nitrofluoranthene (B1196665) | 3-Nitrofluoranthene | 2370-44-7 |
| 1-Nitrobenzo(e)pyrene | 1-Nitrobenzo[e]pyrene | 91259-16-4 |
Computational and Theoretical Approaches to 6 Nitrobenz a Pyrene Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, GIAO)
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 6-NBaP, which in turn govern its reactivity and biological interactions. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost.
DFT calculations have been employed to determine key electronic descriptors for 6-NBaP and its isomers (1- and 3-NBaP). nih.gov These studies reveal how the position of the nitro group influences the electronic characteristics of the molecule. For instance, properties such as ionization potential (IP), electron affinity (EA), and dipole moment (µ) have been calculated. nih.gov The EA value, which relates to the molecule's ability to accept an electron, is particularly dependent on the nitro group's position. nih.gov Stability and dipole moments have also been shown to vary among the isomers, with 6-NBaP being the most stable. nih.gov
The orientation of the nitro group relative to the polycyclic aromatic system is a critical structural feature that influences toxicity and reactivity. ikprress.org DFT calculations have shown that for nitro-derivatives of benzo[a]pyrene (B130552), the most stable configurations are often planar, allowing the NO2 group to interact with the aromatic π-electron system, though many structures are non-planar. ikprress.org Specifically for 6-NBaP, the nitro group is oriented perpendicular to the aromatic moiety, a feature that has been correlated with its biological activity. nih.gov
Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has proven effective in predicting NMR chemical shifts. researchgate.net Such calculations for 1-, 3-, and 6-NBaP have shown excellent correlation with experimental ¹³C NMR data, aiding in the structural elucidation and differentiation of these isomers in environmental samples. researchgate.net
Table 1: Calculated Electronic and Structural Properties of 6-Nitrobenz(a)pyrene
| Property | Method | Finding | Reference |
|---|---|---|---|
| Electronic Properties | DFT, PM6 | Ionization potential (IP) is nearly constant among isomers, while electron affinity (EA) depends on the nitro group position. Stability decreases in the order 6-NBaP < 1-NBaP ≈ 3-NBaP. | nih.gov |
| Nitro Group Orientation | DFT (B3LYP/6-311++G(d,p)) | The orientation of the nitro substituent (planar vs. non-planar) correlates with toxicity and reactivity. For 6-NBaP, the group is oriented perpendicular to the aromatic system. | ikprress.orgnih.gov |
| NMR Chemical Shifts | GIAO/DFT | Calculated ¹³C chemical shifts show a strong linear correlation (r² > 0.90) with experimental values, confirming structural assignments. | researchgate.net |
Molecular Docking and Dynamics Simulations of this compound-Biomolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule like 6-NBaP and a biological macromolecule, such as DNA or proteins (e.g., metabolic enzymes). nih.gov These methods predict the preferred binding orientation, affinity, and the dynamics of the interaction at an atomic level.
While specific docking and MD simulation studies focusing exclusively on 6-NBaP are not extensively detailed in the provided literature, the principles are well-established for its parent compound, benzo(a)pyrene (BaP), and are applicable to its derivatives. nih.govresearchgate.net For BaP, simulations have been used to explore its intercalation into the DNA double helix. nih.gov These studies show that the primary driving forces for such interactions are van der Waals forces and hydrogen bonds, leading to the formation of a stable complex. nih.govresearchgate.net
Applying this to 6-NBaP, molecular docking could be used to predict how the compound or its metabolites fit into the active sites of enzymes like Cytochrome P450s, which are involved in its metabolic activation, or into the major and minor grooves of DNA. MD simulations could then be employed to observe the stability of these interactions over time, revealing conformational changes in both the ligand and the biomolecule. nih.govresearchwithrutgers.com For instance, simulations can shed light on how the perpendicular orientation of the nitro group in 6-NBaP might sterically hinder its ability to effectively intercalate between DNA base pairs, a factor that could contribute to its lower mutagenicity compared to other isomers.
Table 2: Application of Molecular Simulation Techniques to NBaP-Biomolecule Interactions
| Technique | Application | Predicted Outcome for 6-NBaP | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding modes and affinities of 6-NBaP and its metabolites with DNA and metabolic enzymes. | Could reveal less favorable binding to DNA due to the perpendicular nitro group compared to planar isomers. | nih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of the 6-NBaP-biomolecule complex over time. | Can assess the stability of enzyme-substrate complexes and the dynamics of DNA intercalation or adduct formation. | nih.gov |
| Thermodynamic Analysis | Calculates binding free energy from simulations to quantify interaction strength. | The main driving forces for interaction are predicted to be van der Waals forces and hydrogen bonds. | researchgate.net |
Structure-Activity Relationship Modeling for Nitro-PAHs Including this compound
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches that correlate the structural or physicochemical properties of chemicals with their biological activity, such as mutagenicity or carcinogenicity. researchgate.netnih.govnih.gov These models are crucial for predicting the toxicity of untested chemicals and for understanding the mechanisms of action for classes of compounds like nitro-PAHs.
A key finding from SAR studies on nitro-PAHs is the profound impact of the nitro substituent's orientation on direct-acting mutagenicity. nih.govresearchgate.net It has been generally observed that nitro-PAHs where the nitro group is oriented perpendicular, or nearly perpendicular, to the plane of the aromatic rings exhibit weak or no direct-acting mutagenicity in bacterial assays like the Ames test. nih.govresearchgate.net this compound is a prime example of this principle. nih.govnih.gov Its nitro group's perpendicular orientation is thought to hinder the necessary metabolic reduction of the nitro group, a critical step for activation to a mutagenic species. nih.gov In contrast, isomers like 1- and 3-NBaP, which have more planar nitro groups, are potent mutagens. researchgate.netnih.gov
QSAR models formalize these relationships by using calculated molecular descriptors (e.g., electronic properties like LUMO energy, steric parameters) to build mathematical equations that can predict toxicological endpoints. nih.govresearchgate.net For nitro-aromatic compounds, descriptors related to hydrophobicity, electronic properties (electrophilicity, reactivity), and molecular geometry are often found to be significant predictors of toxicity. nih.gov
Table 3: Structure-Activity Relationship (SAR) for this compound Mutagenicity
| Structural Feature | Descriptor | Correlation with Biological Activity | Consequence for 6-NBaP | Reference |
|---|---|---|---|---|
| Nitro Group Orientation | Dihedral angle between NO2 group and aromatic plane | Perpendicular orientation is associated with very weak or no direct-acting mutagenicity. | 6-NBaP is a weak mutagen compared to its isomers 1- and 3-NBaP. | nih.govresearchgate.net |
| Molecular Size | Number of aromatic rings | Within a series of isomers, size is constant, allowing for direct comparison of substituent effects. | Allows isolation of the effect of nitro group position on mutagenicity among NBaP isomers. | nih.gov |
| Electronic Properties | Electron Affinity (EA), Reduction Potential | Ease of nitroreduction is a key activation step. | The electronic and steric environment of the C6 position may hinder efficient nitroreduction. | nih.govresearchgate.net |
In Silico Prediction of Metabolic Pathways and Adduct Formation Potential
In silico tools play a vital role in predicting the metabolic fate of xenobiotics like 6-NBaP. Computational models can predict the sites on a molecule most susceptible to metabolic transformation by enzymes such as Cytochrome P450s. These predictions are often based on quantum chemical calculations of reactivity indices or by using expert systems that contain databases of known metabolic reactions.
The metabolism of NBaP isomers can proceed through two main activation pathways: nitroreduction and ring oxidation. nih.govnih.gov
Nitroreduction: The nitro group is reduced to a nitroso intermediate, followed by further reduction to a reactive N-hydroxyarylamine, which can form adducts with DNA. nih.gov
Ring Oxidation: The aromatic ring system is oxidized by P450 enzymes to form epoxides, which can be further metabolized to dihydrodiol epoxides, potent electrophiles that readily react with DNA. nih.gov
For 6-NBaP, experimental evidence shows that its metabolism can lead to DNA adduct formation in bacteria and animals. nih.govwho.int In silico models can help predict the likelihood of these pathways. For example, by calculating the stability of potential intermediate carbocations or the accessibility of different sites on the aromatic rings to enzymatic attack, researchers can hypothesize the major metabolic products. Physiologically-based pharmacokinetic (PBPK) modeling, an in silico approach, can be used to simulate the absorption, distribution, metabolism, and excretion of a chemical and its metabolites, thereby predicting internal concentrations and potential for toxicity. nih.govresearchgate.net While specific PBPK models for 6-NBaP are not detailed, models for BaP provide a template for how such predictions could be developed to estimate the formation of reactive metabolites and subsequent DNA adducts. nih.govresearchgate.net
Table 4: Predicted Metabolic Activation and Adduct Formation for this compound
| Metabolic Pathway | Key Intermediate(s) | Predicted Adduct Type | Computational Approach | Reference |
|---|---|---|---|---|
| Nitroreduction | 6-Nitroso-BaP, N-hydroxy-6-amino-BaP | Covalent adducts with DNA bases (e.g., guanine). | Reactivity modeling (e.g., Fukui functions) to predict sites of nucleophilic attack. | nih.govnih.gov |
| Ring Oxidation | 6-NBaP-epoxides, 6-NBaP-dihydrodiol epoxides | Covalent adducts with DNA bases. | Quantum chemical calculations of epoxide stability and reactivity. | nih.govnih.gov |
| Adduct Identification | N/A | Characterization of specific DNA adduct structures. | In silico fragmentation analysis to match experimental mass spectrometry data. | who.int |
| Pharmacokinetic Modeling | N/A | Prediction of internal dose of reactive metabolites. | Physiologically-Based Pharmacokinetic (PBPK) models. | nih.govresearchgate.net |
Comparative Research and Interdisciplinary Perspectives on 6 Nitrobenz a Pyrene
Comparison of 6-Nitrobenz(a)pyrene with Parent Benz(a)pyrene and Other Isomers
Differences in Formation Pathways and Environmental Fates
The formation pathways and environmental fates of this compound (6-NBaP) and its parent compound, benzo(a)pyrene (BaP), are intrinsically linked, yet distinct. BaP is a well-known product of the incomplete combustion of organic materials, such as fossil fuels and biomass. nih.govumweltbundesamt.de Its formation can occur through pyrosynthesis during these high-temperature processes. nih.gov In the atmosphere, BaP is predominantly found adsorbed to particulate matter due to its low vapor pressure. umweltbundesamt.de
6-NBaP, on the other hand, can be formed through the atmospheric degradation of BaP. aaqr.org Its presence in the environment can be an indicator of such degradation processes. aaqr.org The formation of 6-NBaP can also occur through heterogeneous reactions on the surface of ambient particles. For instance, particle-bound BaP can react with nitrogen oxides (N2O5, NO3, NO2) to form 6-NBaP. nih.gov This atmospheric nitration is a key pathway for the formation of various nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).
The environmental fate of both compounds is largely governed by their association with particulate matter. As high molecular weight PAHs, both BaP and 6-NBaP have a tendency to partition to soil and atmospheric particles. aaqr.org This adsorption to particulate matter influences their transport, deposition, and bioavailability in the environment. Studies have shown that high molecular weight nitro-PAHs, a category that includes 6-NBaP, predominantly partition to soil and atmospheric particulate matter. aaqr.org
Divergence in Metabolic Activation and Detoxification Mechanisms
The metabolic activation and detoxification pathways of 6-NBaP and BaP show significant divergence, which underlies their different biological activities.
For Benzo(a)pyrene (BaP) , the primary route of metabolic activation is through the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP1B1. nih.gov This process involves a series of enzymatic reactions that convert BaP into its ultimate carcinogenic metabolite, benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). nih.govresearchgate.net This highly reactive diol epoxide can then covalently bind to DNA. researchgate.net The detoxification of BaP and its metabolites typically involves conjugation reactions, such as glucuronidation, which increase their water solubility and facilitate their excretion from the body. nih.gov
In contrast, This compound (6-NBaP) can be metabolically activated through two main pathways: nitroreduction and ring oxidation. nih.govnih.gov
Nitroreduction: This pathway involves the reduction of the nitro group to form reactive intermediates such as 6-nitrosobenzo[a]pyrene and 6-aminobenzo[a]pyrene. aaqr.org This process can be carried out by enzymes like nitroreductases, which are present in various organisms, including human intestinal microflora. aaqr.org
Ring Oxidation: Similar to BaP, 6-NBaP can undergo oxidation on the aromatic ring, a process that can also lead to the formation of reactive metabolites. epa.gov
The position of the nitro group on the benzo[a]pyrene (B130552) skeleton is a critical determinant of the metabolic pathway and subsequent biological activity. nih.govnih.gov For instance, the 6-nitro group in 6-NBaP has been observed to inhibit oxidation at the adjacent 7 and 8 positions. nih.gov
Detoxification of 6-NBaP has been observed in the filamentous fungus Cunninghamella elegans, which can metabolize it to less mutagenic products through oxidative processes. ki.se
A comparative overview of the metabolic activation pathways is presented in the table below.
| Compound | Primary Metabolic Activation Pathway | Key Enzymes/Processes | Key Reactive Metabolites |
|---|---|---|---|
| Benzo(a)pyrene (BaP) | Ring Oxidation (Diol Epoxide Pathway) | Cytochrome P450 (CYP1A1, CYP1B1), Epoxide Hydrolase | Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) |
| This compound (6-NBaP) | Nitroreduction and Ring Oxidation | Nitroreductases, Cytochrome P450 | 6-Nitrosobenzo[a]pyrene, 6-Aminobenzo[a]pyrene, Ring-oxidized metabolites |
Contrasts in Molecular and Cellular Interaction Profiles
The differences in metabolic activation between 6-NBaP and BaP lead to distinct profiles of molecular and cellular interactions.
The ultimate carcinogenic metabolite of BaP , BPDE, is known to intercalate into DNA and form covalent adducts, primarily with the N2 position of guanine (B1146940). researchgate.netnih.gov These bulky adducts can distort the DNA helix, leading to mutations during DNA replication and initiating the process of carcinogenesis. researchgate.net The cellular uptake of BaP is a rapid process that appears to occur via spontaneous transfer through the aqueous phase rather than endocytosis. nih.gov
Metabolically activated 6-NBaP also forms DNA adducts. nih.gov Studies have shown that derivatives of 6-NBaP can damage DNA. nih.gov However, the specific nature of these adducts and their biological consequences can differ from those of BaP. The orientation of the nitro group on the aromatic system has been found to be a crucial factor in the mutagenic activity of nitro-BaP isomers. nih.govnih.gov
In a comparative study on tumor-initiating activity in mouse skin, 6-NBaP did not exhibit significant tumorigenic activity at the tested concentration, whereas BaP is a known potent skin carcinogen. osti.gov This suggests a significant contrast in their ultimate biological effects at the cellular and tissue level, likely stemming from their different metabolic pathways and the nature of their DNA interactions.
Comparative Studies with Other Nitro-Polycyclic Aromatic Hydrocarbons
Comparative research involving 6-NBaP and other nitro-PAHs has revealed significant differences in their biological activities. A study examining the tumor-initiating activity of several nitro-PAHs on mouse skin provided the following insights:
This compound and 1-nitropyrene (B107360) did not show significant tumorigenic activity at the tested doses. osti.gov
6-Nitrochrysene was found to be tumorigenic, inducing tumors in 60% of the mice, although it was less potent than its parent compound, chrysene. osti.gov It is considered one of the more carcinogenic nitro-PAHs. ki.se
3-Nitroperylene also demonstrated tumorigenic activity and was significantly more active than its parent PAH, perylene. osti.gov
These findings highlight that the addition of a nitro group to a PAH does not have a uniform effect on its carcinogenic potential; the outcome is highly dependent on the parent PAH and the position of the nitro substitution.
Further research has shown that different nitro-PAHs can elicit distinct cellular responses. For example, a study on human bronchial epithelial cells found that 1-nitropyrene and 3-nitrofluoranthene (B1196665) induced a different pattern of cytokine and chemokine gene expression compared to their amino-analogues and to BaP. nih.gov This indicates that various nitro-PAHs can trigger different inflammatory and signaling pathways within the cell.
The table below summarizes the comparative tumor-initiating activity of selected nitro-PAHs and their parent compounds on mouse skin. osti.gov
| Compound | Initiating Dose (mg) | Tumor Incidence (%) | Tumors per Mouse |
|---|---|---|---|
| This compound | 0.05 | Not Significant | Not Significant |
| Benzo(a)pyrene | 0.05 | Significant Activity (data not specified) | Significant Activity (data not specified) |
| 6-Nitrochrysene | 1.0 | 60 | 2.1 |
| Chrysene | 1.0 | More Tumorigenic (data not specified) | More Tumorigenic (data not specified) |
| 3-Nitroperylene | 1.0 | 42 | 0.5 |
| Perylene | 1.0 | Less Active (data not specified) | Less Active (data not specified) |
| 1-Nitropyrene | 1.0 | Not Significant | Not Significant |
Research on this compound in Mixed Contaminant Exposures
While direct research on the toxicological effects of 6-NBaP in mixed contaminant exposures is limited, studies on its parent compound, BaP, provide valuable insights into the potential interactions that could occur. Environmental exposures to PAHs and nitro-PAHs rarely happen in isolation; they are typically part of complex mixtures of pollutants. ki.se
Research on BaP in mixed exposures has demonstrated that the presence of other contaminants can significantly alter its biological effects. For instance:
Co-exposure with Arsenic: Studies have shown that co-exposure to arsenic can potentiate the genotoxicity of BaP. nih.gov Arsenite was found to increase the levels of BaP-DNA adducts in cells, suggesting a synergistic interaction. nih.gov
Co-exposure with Monoaromatic Hydrocarbons: The presence of monoaromatic hydrocarbons (such as benzene (B151609), toluene (B28343), chlorobenzene, or nitrobenzene) can inhibit the detoxification of BaP. nih.gov Specifically, these compounds were found to negatively affect the glucuronidation of BaP metabolites, a crucial step in their detoxification and elimination. nih.gov
Co-exposure with Microplastics: The combined effects of BaP and microplastics on marine diatoms have been shown to be concentration-dependent. frontiersin.org Synergistic toxic effects were observed at high concentrations, while antagonistic effects were seen at lower concentrations. frontiersin.org
These studies underscore the importance of considering the entire mixture of contaminants when assessing the health risks of individual compounds like 6-NBaP. The interactions within these mixtures can lead to synergistic or antagonistic effects, meaning the combined toxicity could be greater or lesser than the sum of the individual components. ki.se Therefore, the toxicological profile of 6-NBaP in a real-world environmental setting is likely to be influenced by the presence of other pollutants.
Future Research Directions and Emerging Areas in 6 Nitrobenz a Pyrene Science
Elucidation of Uncharacterized Metabolic Pathways and Novel Metabolites
While some metabolic transformations of 6-NBAP are known, such as denitration to 6-amino-BaP by intestinal microflora and formation of ring-hydroxylated metabolites in mammalian systems d-nb.infochromatographyonline.comnih.gov, many pathways remain uncharacterized. Future research should focus on comprehensively mapping these metabolic routes.
Enzyme Identification: Identifying the specific enzymes, particularly reductases and acetyltransferases, involved in the activation and detoxification of 6-NBAP is crucial. Understanding these enzymatic processes can shed light on species-specific susceptibility and the mechanisms of toxicity oup.com.
Metabolite Profiling: Advanced analytical techniques, such as high-resolution liquid chromatography-mass spectrometry (LC-MS/MS), should be employed to identify and quantify novel metabolites in various biological matrices. This includes identifying products of oxidative metabolism and conjugation pathways.
Pathway Mapping: Elucidating the complete metabolic cascade, from initial transformation to excretion, will provide a deeper understanding of how 6-NBAP interacts with biological systems and how its toxicity is modulated.
Table 1: Elucidating Metabolic Pathways of 6-Nitrobenz(a)pyrene
| Research Area | Current Status/Gap | Future Research Focus | Potential Significance |
| Enzyme Identification | Specific enzymes for activation/detoxification not fully identified. | Identify specific reductases, acetyltransferases, and hydroxylases involved in 6-NBAP metabolism. | Understanding activation/detoxification mechanisms, predicting species-specific toxicity. |
| Metabolite Profiling | Novel metabolites and their biological activities are largely unknown. | Employ advanced LC-MS/MS and NMR to identify and characterize all metabolites in various biological systems. | Identifying potential biomarkers of exposure and effect, understanding pathways of toxicity. |
| Pathway Mapping | Metabolic activation and detoxification pathways are partially understood. | Map the complete metabolic cascade, including oxidative and conjugative pathways, from absorption to excretion. | Comprehensive understanding of bioactivation, detoxification, and elimination processes, informing risk assessment. |
| Species-Specific Metabolism | Differences in metabolism across species are not fully characterized. | Comparative studies on 6-NBAP metabolism in different mammalian and microbial systems. | Predicting inter-species variations in toxicity and environmental fate. |
Advanced Single-Cell and Omics-Based Research on this compound Effects
While the genotoxic and mutagenic effects of 6-NBAP are known nih.govresearchgate.net, understanding its impact at a cellular and molecular level requires more sophisticated approaches.
Single-Cell Analysis: Employing single-cell RNA sequencing (scRNA-seq) and single-cell proteomics can reveal cell-to-cell variability in response to 6-NBAP exposure, identifying sensitive cell populations and heterogeneity in molecular responses.
Multi-Omics Integration: Integrating transcriptomics, proteomics, and metabolomics data can provide a holistic view of the cellular perturbations induced by 6-NBAP. This can uncover novel molecular targets, signaling pathways affected, and mechanisms underlying its toxicity researchgate.netacs.org.
Epigenetic Modifications: Research into how 6-NBAP exposure influences epigenetic modifications (e.g., DNA methylation, histone modifications) could reveal long-term health impacts and mechanisms of carcinogenicity.
Table 2: Advanced Omics and Single-Cell Approaches for 6-NBAP
| Omics Technology | Expected Insights | Research Application |
| Single-Cell RNA Sequencing | Cell-type specific gene expression changes, identification of vulnerable cell populations. | Understanding cellular heterogeneity of response, identifying specific cellular targets. |
| Proteomics | Changes in protein expression, post-translational modifications, and protein-protein interactions. | Identifying molecular pathways affected, discovering protein biomarkers of exposure or effect. |
| Metabolomics | Alterations in metabolic pathways, identification of key metabolites affected by 6-NBAP exposure. | Understanding cellular stress responses, identifying metabolic biomarkers, assessing toxicity. |
| Epigenomics (e.g., ChIP-seq) | Changes in DNA methylation, histone modifications, and chromatin accessibility. | Elucidating mechanisms of long-term toxicity, carcinogenicity, and gene regulation. |
| Integrated Multi-Omics | Comprehensive understanding of how molecular changes across genes, proteins, and metabolites contribute to toxicity. | Holistic view of cellular response, discovery of complex regulatory networks, biomarker discovery. |
Development of Novel Analytical Probes and Biosensors for Research Applications
Current analytical methods for 6-NBAP, such as GC-MS and HPLC, are effective but often require extensive sample preparation and may not be suitable for real-time or in-situ monitoring aaqr.orgd-nb.infomdpi.com. Developing novel analytical tools is essential for enhanced research applications.
Fluorescent Probes: Designing highly selective and sensitive fluorescent probes that can detect 6-NBAP or its specific metabolites in complex environmental or biological samples is a promising area researchgate.netresearchgate.netrsc.orgnih.gov. These probes could enable real-time monitoring and visualization of 6-NBAP's presence and transformation.
Electrochemical Biosensors: Developing electrochemical biosensors that utilize specific recognition elements (e.g., antibodies, aptamers, enzymes) for 6-NBAP could offer rapid, portable, and cost-effective detection methods.
Nanomaterial-Based Sensors: Integrating nanomaterials (e.g., carbon dots, metal-organic frameworks) into sensor platforms can enhance sensitivity, selectivity, and stability for detecting trace levels of 6-NBAP chromatographyonline.com.
Table 3: Novel Analytical Tools for 6-NBAP Research
| Tool Type | Target | Desired Features | Potential Application |
| Fluorescent Probes | 6-NBAP, specific metabolites, reactive intermediates | High selectivity, sensitivity, real-time detection, in situ monitoring, low LOD. | Environmental monitoring, cellular imaging, mechanistic studies, exposure assessment. |
| Electrochemical Biosensors | 6-NBAP, metabolites | High sensitivity, selectivity, portability, rapid response, low cost. | Field monitoring, high-throughput screening, point-of-care diagnostics. |
| Nanomaterial-Based Sensors | 6-NBAP, nitroarenes | Enhanced sensitivity, selectivity, stability, integration with microfluidics. | Trace detection in complex matrices (water, air), environmental sensing networks. |
| Surface-Enhanced Raman Spectroscopy (SERS) | 6-NBAP | High sensitivity, molecular fingerprinting, potential for multiplexing. | Rapid identification and quantification in environmental samples. |
Integration of Mechanistic Research with Environmental Monitoring and Modeling Approaches
Bridging the gap between understanding the molecular mechanisms of 6-NBAP toxicity and its environmental behavior is crucial for accurate risk assessment.
Mechanistic Parameterization of Models: Mechanistic data on DNA adduct formation, enzyme inhibition, or oxidative stress induction can be used to parameterize environmental fate and transport models, providing more accurate predictions of exposure and potential health impacts.
Biomarker Development: Identifying molecular or cellular changes (e.g., specific DNA adducts, altered enzyme activity) resulting from 6-NBAP exposure can serve as biomarkers for environmental monitoring and human health surveillance.
Source Apportionment: Combining chemical analysis of environmental samples with understanding of formation pathways (primary vs. secondary) and mechanistic toxicity can improve source apportionment models for 6-NBAP and related nitro-PAHs researchgate.netcopernicus.orgnih.gov.
Predictive Modeling: Developing predictive models that link environmental concentrations of 6-NBAP to specific toxicological outcomes based on mechanistic understanding will enhance risk assessment capabilities.
Table 4: Integrating Mechanistic Insights with Environmental Science
| Mechanistic Research Area | Environmental Application | Integration Strategy |
| DNA Adduct Formation | Exposure assessment, Health risk assessment | Use knowledge of adduct formation to develop sensitive biomarkers for human exposure and predict genotoxic risk based on environmental concentrations. |
| Enzyme Inhibition/Activation | Bioavailability, Metabolic fate in ecosystems | Parameterize models of biotransformation rates in environmental compartments based on known enzyme kinetics. |
| Oxidative Stress Pathways | Ecotoxicology, Environmental impact assessment | Link cellular oxidative stress responses to environmental exposure levels to predict ecological health impacts. |
| Reactive Intermediate Formation | Atmospheric chemistry, Secondary pollutant formation | Use mechanistic data on reactive intermediates to refine atmospheric models predicting the formation and persistence of nitro-PAHs. |
| Structure-Activity Relationships | Predicting toxicity of related compounds, Risk assessment | Use SARs derived from mechanistic studies to estimate the potential hazards of uncharacterized nitro-PAHs found in environmental monitoring. |
Exploration of this compound's Role in Complex Biological Systems
Current research often examines 6-NBAP in isolation. Future work should investigate its behavior and impact within more complex biological and environmental systems.
Mixture Toxicity: 6-NBAP rarely occurs alone in the environment. Studying its toxicity in combination with other PAHs, nitro-PAHs, or co-pollutants is essential to understand synergistic or antagonistic effects acs.orgresearchgate.net.
Microbiome Interactions: Investigating the role of the gut microbiome in the metabolism and toxicity of 6-NBAP, beyond simple denitration, could reveal complex interactions influencing host health.
Ecotoxicological Impact: Assessing the impact of 6-NBAP on various trophic levels within ecosystems, including its bioaccumulation, biomagnification, and effects on non-target organisms, is critical for understanding its broader environmental footprint.
In Vivo Studies: Conducting comprehensive in vivo studies in relevant animal models, examining long-term low-dose exposures and effects across different physiological systems, will provide crucial data for extrapolating risks to human populations.
Table 5: Exploring 6-NBAP in Complex Biological Systems
| System Type | Research Question | Methodological Approach |
| Mixture Toxicity Studies | How do 6-NBAP's toxic effects change when present with other environmental contaminants? | In vitro and in vivo studies exposing cells or organisms to 6-NBAP in combination with relevant co-pollutants; statistical analysis of mixture effects (e.g., concentration addition, independent action). |
| Gut Microbiome Interactions | What is the role of the gut microbiome in the metabolism and overall toxicity of 6-NBAP? | Metagenomic and metatranscriptomic analyses of gut microbial communities exposed to 6-NBAP; gnotobiotic animal models colonized with specific microbes. |
| Ecotoxicological Impact Assessment | How does 6-NBAP affect aquatic and terrestrial organisms, and does it bioaccumulate or biomagnify? | Laboratory toxicity assays on model organisms (e.g., daphnia, fish, earthworms); field studies measuring 6-NBAP levels in environmental samples and tissues. |
| Interspecies Metabolism Comparison | How do metabolic pathways and resulting toxicity differ across species (e.g., humans, wildlife, environmental microbes)? | In vitro metabolism assays using liver microsomes or cell cultures from different species; comparative genomics and transcriptomics of metabolic enzymes. |
| Long-term, Low-Dose Exposure Studies | What are the chronic health effects of low-level environmental exposure to 6-NBAP? | Chronic exposure studies in animal models, focusing on endpoints like carcinogenicity, reproductive toxicity, and endocrine disruption; epidemiological studies correlating environmental levels with health outcomes. |
| Environmental Transformation Products | What are the toxicological properties of transformation products of 6-NBAP in environmental matrices? | Identifying transformation products via advanced analytical techniques and assessing their toxicity using in vitro and in vivo assays. |
By addressing these research directions, our understanding of this compound's environmental fate, biological impact, and associated risks can be significantly advanced, leading to more effective strategies for environmental protection and public health.
Q & A
Basic Research Questions
Q. What are the primary environmental sources and detection methods for 6-Nitrobenz(a)pyrene?
- Methodology :
- Source Identification : this compound originates from diesel and gasoline exhaust, as well as atmospheric reactions of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides . Urban air sampling in Brazilian cities detected concentrations up to 116 pg/m³ in particulate matter (PM), with higher winter levels suggesting combustion-derived sources .
- Detection : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Sample preparation involves PM2.5 collection on filters, followed by solvent extraction (e.g., toluene or methylene chloride) .
Q. What is the toxicological profile of this compound?
- Methodology :
- In vitro assays : Mutagenicity testing in Salmonella typhimurium (Ames test) at 3 µg/plate showed positive results . Human fibroblast studies indicated chromosomal aberrations at 4 µmol/L .
- Carcinogenicity : Classified as a "questionable carcinogen" by IARC due to limited animal evidence and no adequate human data. Dose-response studies in rodents are recommended for further validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental data for this compound?
- Methodology :
- Data Variability : Seasonal fluctuations (e.g., winter vs. summer PM levels) and matrix effects (gas vs. particle phase) contribute to inconsistencies .
- Statistical Approaches : Apply multivariate regression to account for co-pollutants (e.g., other nitro-PAHs) and use interlaboratory comparisons (e.g., NIST’s PM2.5 speciation program) to standardize measurements .
Q. What experimental designs optimize the study of this compound’s carcinogenic mechanisms?
- Methodology :
- In vivo models : Use transgenic mice (e.g., Tg.AC ) to assess tumorigenicity via dermal application. Monitor DNA adduct formation using ³²P-postlabeling .
- In vitro systems : Employ human lung cell lines (e.g., A549) to study metabolic activation via cytochrome P450 enzymes. Pair with LC-MS/MS to quantify reactive intermediates .
Q. How can analytical challenges in quantifying trace-level this compound be addressed?
- Methodology :
- Sample Enrichment : Solid-phase extraction (SPE) with phenyl-modified silica cartridges improves recovery from complex matrices like PM2.5 .
- Sensitivity Enhancement : Use isotope-dilution mass spectrometry (e.g., ¹³C-labeled internal standards) to correct for matrix effects and ionization suppression .
Methodological Frameworks for Research Design
Applying the PICOT framework to assess this compound’s health impacts:
- Population : Urban populations exposed to diesel exhaust.
- Intervention : Biomarker measurement (e.g., urinary nitro-PAH metabolites).
- Comparison : Rural populations with lower combustion exposure.
- Outcome : Incidence of respiratory/cardiovascular diseases.
- Time : Longitudinal studies over 5–10 years .
Using the FINER criteria to evaluate research feasibility:
- Feasible : Access to certified reference materials (e.g., BCR®-certified this compound) ensures analytical accuracy .
- Novel : Investigate understudied metabolic pathways, such as nitroreductase activity in gut microbiota .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
